2-Fluoro-4,6-dimethylaniline
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Overview
Description
2-Fluoro-4,6-dimethylaniline is an aromatic amine with the molecular formula C8H10FN. It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an amino group.
Mechanism of Action
Target of Action
Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that anilines and their derivatives can undergo various reactions such as nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the structure and function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Anilines and their derivatives are known to be involved in various biochemical reactions, including the formation of acetylated metabolites . These metabolites can further interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Anilines and their derivatives are known to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4,6-dimethylaniline. For instance, the compound should be stored at room temperature for optimal stability . Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethylaniline typically involves the introduction of the fluorine atom and the amino group onto a benzene ring with pre-existing methyl groups. One common method is the nitration of 2,4-dimethyltoluene followed by reduction to form 2,4-dimethylaniline. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by fluorination using scalable fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of the amino group makes the compound highly reactive towards electrophiles, facilitating reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nitration: 2-Fluoro-4,6-dimethyl-3-nitroaniline.
Reduction: this compound (from nitro derivatives).
Fluorination: This compound (from 2,4-dimethylaniline).
Scientific Research Applications
2-Fluoro-4,6-dimethylaniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins with enhanced properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the methyl groups, resulting in different reactivity and applications.
4,6-Dimethylaniline: Lacks the fluorine atom, affecting its binding properties and chemical behavior.
2,4-Dimethylaniline: Similar structure but without the fluorine atom, leading to different reactivity patterns.
Uniqueness
2-Fluoro-4,6-dimethylaniline is unique due to the combined presence of the fluorine atom and the methyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity in electrophilic aromatic substitution reactions and its binding affinity in biological systems .
Properties
IUPAC Name |
2-fluoro-4,6-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMZSMQPYVTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780776-35-3 |
Source
|
Record name | 2-fluoro-4,6-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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